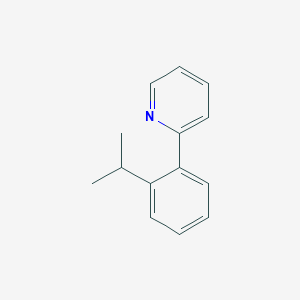

2-(2-Isopropylphenyl)pyridine

Description

Properties

IUPAC Name |

2-(2-propan-2-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11(2)12-7-3-4-8-13(12)14-9-5-6-10-15-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJXBKCBXIGQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Isopropylphenyl)pyridine may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents, along with proper reaction control, is crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or phenyl ring.

Scientific Research Applications

Overview

The compound features a pyridine ring substituted with a 2-isopropylphenyl group, which significantly influences its chemical reactivity and biological activity. Its unique structure allows it to function as a building block in organic synthesis and as a ligand in coordination chemistry.

Chemistry

- Building Block : Used in the synthesis of complex organic molecules.

- Ligand : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

- Antimicrobial Activity : Studies suggest that compounds similar to 2-(2-Isopropylphenyl)pyridine exhibit antimicrobial properties due to enhanced lipophilicity, which improves membrane permeability against microbial pathogens.

Medicine

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. For instance, studies have shown its ability to inhibit the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

The biological activity of 2-(2-Isopropylphenyl)pyridine is attributed to its interaction with various molecular targets:

- Mechanism of Action : It binds to enzymes or receptors, modulating their activity. This interaction can lead to significant biological effects such as apoptosis in cancer cells through reactive oxygen species (ROS) production.

Case Studies

-

Cytotoxicity in Cancer Cells :

- A study evaluated the cytotoxic effects of this compound on HeLa cells, revealing significant growth inhibition at concentrations around 100 µM.

- Table 1: Cytotoxic Effects of Pyridine Derivatives

Compound Cell Line IC50 (µM) Mechanism of Action 2-(2-Isopropylphenyl)pyridine HeLa TBD Induces apoptosis via ROS production Dihydropyridine derivative MCF-7 28.3 DNA damage through ROS overproduction Control (Cisplatin) HeLa 10 DNA crosslinking -

Antimicrobial Testing :

- An investigation into various pyridine derivatives demonstrated that structural modifications could enhance antibacterial properties.

Mechanism of Action

The mechanism of action of 2-(2-Isopropylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Comparison Compounds :

- 2-(2-Hydroxyphenyl)pyridine (): The hydroxyl group enables pH-dependent tautomerism, facilitating unidirectional molecular switching via protonation/deprotonation.

- 2-(2-Methoxyphenyl)pyridine (): The methoxy group is electron-donating, altering the pyridine ring’s electron density. The isopropyl group, being weakly electron-donating via hyperconjugation, may similarly influence reactivity but with added steric effects .

- The pyridine in 2-(2-Isopropylphenyl)pyridine could enhance hydrogen bonding or π-π stacking in target interactions .

Key Differences :

Physicochemical Properties

Melting Points and Solubility :

- Pyridine derivatives with bulky substituents (e.g., 2-isopropylphenyl) typically exhibit higher melting points (e.g., 268–287°C in ) due to enhanced van der Waals interactions. However, solubility in polar solvents decreases compared to hydroxyl- or methoxy-substituted analogs .

- Example : 6,6'-Dibromo-N3,N3'-bis(2-isopropylphenyl)-[2,2'-biimidazo[1,2-a]pyridine]-3,3'-diamine () has a molecular weight of ~545 g/mol, reflecting the impact of bromine and isopropyl groups on bulk .

Biological Activity

2-(2-Isopropylphenyl)pyridine is an organic compound with the molecular formula C14H15N, notable for its unique structure that includes an isopropyl group attached to a phenyl ring. This structural feature may enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-Isopropylphenyl)pyridine can be achieved through various methods, including:

- Suzuki-Miyaura Coupling Reaction : A palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield pyridine N-oxide derivatives or reduction using agents like lithium aluminum hydride.

- Molecular Weight : 197.27 g/mol

- InChI Key : IBJXBKCBXIGQRN-UHFFFAOYSA-N

The biological activity of 2-(2-Isopropylphenyl)pyridine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It modulates their activity, which can lead to significant biological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including 2-(2-Isopropylphenyl)pyridine, exhibit promising anticancer properties. For instance, a study reported the evaluation of similar pyridine derivatives against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives exhibited significant growth inhibition at concentrations as low as 100 µM .

Table 1: Cytotoxic Effects of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(2-Isopropylphenyl)pyridine | HeLa | TBD | Induces apoptosis via ROS production |

| Dihydropyridine derivative | MCF-7 | 28.3 | DNA damage through ROS overproduction |

| Control (Cisplatin) | HeLa | 10 | DNA crosslinking |

Antimicrobial Activity

In addition to anticancer properties, studies indicate that compounds similar to 2-(2-Isopropylphenyl)pyridine may possess antimicrobial activity. The presence of the isopropyl group can enhance lipophilicity, potentially improving membrane permeability and increasing efficacy against microbial pathogens.

Case Studies

- Cytotoxicity in Cancer Cells : A specific study focused on a pyridine derivative demonstrated its ability to induce apoptosis in HeLa cells through increased reactive oxygen species (ROS) production. The study utilized propidium iodide (PI) staining to visualize cell death and confirmed that the compound led to significant morphological changes indicative of apoptosis .

- Antimicrobial Testing : Another investigation evaluated various pyridine derivatives against common bacterial strains. Results indicated that certain modifications in the structure led to enhanced antibacterial properties, suggesting a potential pathway for developing new antimicrobial agents based on the core structure of 2-(2-Isopropylphenyl)pyridine .

Q & A

Q. What are the recommended synthesis routes for 2-(2-Isopropylphenyl)pyridine in academic research?

- Methodological Answer : Synthesis typically involves cross-coupling reactions or heterocyclic condensation. For example:

- Pd-catalyzed coupling : Reacting 2-bromopyridine with 2-isopropylphenylboronic acid under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, and DME solvent at 80–100°C) .

- Lithiation strategies : Use of phenyllithium to functionalize pyridine derivatives, followed by quenching with 2-isopropylphenyl electrophiles .

- Dehydrogenation : Similar to 2-phenylpyridine synthesis, Raney nickel can dehydrogenate intermediates to form the aromatic system .

Q. Key Optimization Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 80–100°C |

| Catalyst Loading | 1–5 mol% Pd |

| Purification | Column chromatography |

Q. What safety protocols should be followed when handling 2-(2-Isopropylphenyl)pyridine?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps .

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical advice if irritation persists .

- Eye Exposure : Rinse with water for 10–15 minutes; remove contact lenses if applicable .

- Storage : Keep in airtight containers at –20°C, away from strong acids/bases .

Q. How should researchers characterize the purity and structural integrity of 2-(2-Isopropylphenyl)pyridine?

- Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine protons at δ 7.2–8.5 ppm) .

- FT-IR : Detect C–N stretching (∼1600 cm⁻¹) and aromatic C–H vibrations .

- Mass Spec : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can 2-(2-Isopropylphenyl)pyridine be utilized as a ligand in transition metal complexes for catalytic studies?

- Methodological Answer :

- Coordination Chemistry : The pyridine nitrogen and aryl groups act as electron donors. Example applications:

- Cu(II) complexes : Synthesize via refluxing with CuCl₂ in ethanol; study redox behavior via cyclic voltammetry .

- Catalytic Activity : Test in cross-coupling reactions (e.g., C–N bond formation) under inert atmospheres .

- Structural Analysis : X-ray crystallography to determine bond lengths and coordination geometry .

Q. What strategies are recommended for resolving contradictions in reported toxicity data for 2-(2-Isopropylphenyl)pyridine?

- Methodological Answer :

- In-house Testing : Conduct acute toxicity assays (e.g., OECD 423 guidelines) using rodent models.

- Computational Modeling : Predict ADMET properties via QSAR tools (e.g., SwissADME) .

- Literature Cross-Validation : Compare with structurally similar compounds (e.g., 2-phenylpyridine derivatives) where toxicity data exists .

Q. What advanced spectroscopic methods are employed to analyze the electronic properties of 2-(2-Isopropylphenyl)pyridine derivatives?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure π→π* transitions (λmax ∼260–300 nm) to assess conjugation .

- EPR Spectroscopy : Detect radical intermediates in catalytic cycles (e.g., g-factor analysis for Cu complexes) .

- Theoretical Calculations : Use DFT (B3LYP/6-31G*) to map HOMO/LUMO orbitals and predict reactivity .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported solubility (e.g., polar vs. nonpolar solvents).

- Resolution :

Re-measure solubility via gravimetric analysis in controlled conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.